3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-
Overview
Description
3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- is a cyclic amino acid derivative with a unique structure that combines a cyclohexene ring with carboxylic acid and aminocarbonyl functional groups
Preparation Methods
The synthesis of 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- typically involves the following steps:
Cyclohexene Ring Formation: The cyclohexene ring can be formed through the hydrogenation of benzene or by the Diels-Alder reaction between butadiene and ethylene.
Aminocarbonyl Group Addition: The aminocarbonyl group can be introduced through the reaction of the carboxylic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Halides, alkoxides.
Major products formed from these reactions include ketones, carboxylic acids, cyclohexane derivatives, and substituted cyclohexenes.
Scientific Research Applications
3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: The compound is used in the production of polymers and resins, where its unique structure imparts desirable mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- involves its interaction with molecular targets such as enzymes and receptors. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclohexene ring provides a hydrophobic interaction surface, which can affect the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar compounds to 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- include:
Cyclohexanecarboxylic acid: Lacks the aminocarbonyl group, making it less versatile in reactions involving nucleophilic substitution.
Cyclohexene-1-carboxylic acid: Similar structure but without the aminocarbonyl group, limiting its applications in biochemical studies.
Cyclohexane-1,2-dicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.
The uniqueness of 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
6-carbamoylcyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDKWAUSBOZMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942400 | |
Record name | 6-[Hydroxy(imino)methyl]cyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2028-12-8 | |
Record name | Tetrahydrophthalamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002028128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC191910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-[Hydroxy(imino)methyl]cyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-carbamoylcyclohex-3-ene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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